molecular formula C10H10N2O2 B054438 (2-Methyl-1H-benzimidazol-5-YL)acetic acid CAS No. 114402-92-5

(2-Methyl-1H-benzimidazol-5-YL)acetic acid

Cat. No.: B054438
CAS No.: 114402-92-5
M. Wt: 190.2 g/mol
InChI Key: KFTOKXRMVWZJHK-UHFFFAOYSA-N
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Description

(2-Methyl-1H-benzimidazol-5-YL)acetic acid, also known as meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. It belongs to the family of fenamate drugs and is structurally similar to other NSAIDs such as aspirin and ibuprofen. In recent years, there has been a growing interest in the scientific research applications of meclofenamic acid due to its potential therapeutic benefits in a wide range of conditions.

Scientific Research Applications

DNA Interaction and Chromosomal Analysis

The synthetic dye Hoechst 33258, a derivative closely related to (2-Methyl-1H-benzimidazol-5-YL)acetic acid, binds strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is exploited in plant cell biology for chromosomal and nuclear staining, flow cytometry, and analysis of plant chromosomes. Hoechst derivatives' ability to penetrate cells readily has made them invaluable in research for DNA visualization and quantification (Issar & Kakkar, 2013).

Chemical Diversity and Complex Formation

This compound analogs are part of a broader class of compounds exhibiting significant chemical diversity. These compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine, have been reviewed for their preparation, properties, and complexation capabilities. Such compounds have shown a range of biological and electrochemical activities, underscoring the potential for new research avenues and rational drug design (Boča, Jameson, & Linert, 2011).

Anticancer Potentials

Benzimidazole derivatives, including those structurally related to this compound, have shown broad biological activities, including anticancer properties. These derivatives interact with cancer cells through various mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization disruption, offering a promising foundation for novel anticancer agents. The synthesis and modification of benzimidazole compounds continue to be a significant area of research in the quest for more effective cancer treatments (Akhtar et al., 2019).

Fungicide and Anthelminthic Applications

Research into benzimidazoles has also highlighted their use as fungicides and anthelminthic agents, indicating their mechanism of action involves the inhibition of microtubule assembly. This inhibitory action, through binding to tubulin, outlines the versatility of benzimidazole derivatives beyond purely medicinal applications into agriculture and veterinary medicine. This multifaceted utility underscores the significance of benzimidazole compounds in a wide array of scientific research applications (Davidse, 1986).

Future Directions

The future directions in the research of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. The compound’s pharmacological properties suggest it could be a useful intermediate in the development of new drugs .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various enzymes and protein receptors, making them pivotal structures in drug design .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural resemblance to naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific derivative and its functional groups .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological system in which it is active .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties can greatly impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects would depend on the specific derivative and the biological system in which it is active .

Action Environment

Benzimidazole derivatives have been reported to act as corrosion inhibitors, suggesting that they may be influenced by environmental factors such as ph and temperature .

Properties

IUPAC Name

2-(2-methyl-3H-benzimidazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTOKXRMVWZJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388836
Record name (2-Methyl-1H-benzimidazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114402-92-5
Record name (2-Methyl-1H-benzimidazol-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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